molecular formula C7H6N2 B057391 Benzimidazole CAS No. 51-17-2

Benzimidazole

Cat. No.: B057391
CAS No.: 51-17-2
M. Wt: 118.14 g/mol
InChI Key: HYZJCKYKOHLVJF-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic compound comprising a benzene ring fused to an imidazole ring at the 4 and 5 positions . First identified in 1944 for its purine-like biological activity , it gained prominence as a core structure in pharmaceuticals due to its structural similarity to nucleotides and vitamin B12 derivatives . This compound derivatives are synthesized via cyclocondensation of ortho-phenylenediamine with carboxylic acids, aldehydes, or ketones , and exhibit broad-spectrum bioactivities, including antimicrobial, anticancer, anthelmintic, and antiviral properties . Their versatility stems from the ability to modify substituents on the benzene or imidazole rings, enabling targeted interactions with enzymes, receptors, and microbial proteins . Clinically, benzimidazoles are used in antifungals (e.g., carbendazim), antiparasitics (e.g., albendazole), and proton-pump inhibitors (e.g., rabeprazole) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzimidazole can be synthesized through several methods. One common approach involves the condensation of ortho-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. This reaction typically proceeds under mild conditions and yields this compound with high efficiency . Another method involves the use of aldehydes instead of formic acid, followed by oxidation to obtain 2-substituted derivatives .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale condensation reactions. The process involves heating ortho-phenylenediamine with formic acid or its derivatives in the presence of catalysts to enhance the reaction rate and yield. Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzimidazolone derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Applications

Benzimidazole and its derivatives are prominent in pharmacology due to their extensive biological activities. They have been developed into various therapeutic agents targeting multiple diseases.

Anticancer Agents

This compound derivatives have shown significant promise as anticancer therapeutics. For instance, compounds containing bis-benzimidazole structures have been found to inhibit DNA synthesis by interacting with the minor groove of DNA, leading to reduced cell viability in breast cancer cells (MDA-MB-231) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget Cancer TypeIC50 (μmol/L)Mechanism of Action
Compound 1MDA-MB-231 (Breast)40Topoisomerase I & II inhibition
Compound 17Non-Small Cell Lung Cancer0.05Induces apoptosis and necrosis
Compound 11fNon-Small Cell Lung Cancer0.07Downregulates CDK9 and p38 MAPK

Antimicrobial Properties

This compound derivatives exhibit potent antibacterial and antifungal activities. A study reported that certain compounds showed better efficacy against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMIC (mM)Activity Level
Compound 46Staphylococcus aureus0.018Excellent
Compound 48Escherichia coli-Effective growth inhibition

Other Therapeutic Uses

This compound is also utilized in treating peptic ulcers, hypertension, and parasitic infections through drugs like albendazole and various angiotensin II receptor blockers . Its role as a chelating agent is crucial in cases of metal poisoning .

Agricultural Applications

In agriculture, this compound derivatives serve as effective fungicides and anthelmintics. They are used to control fungal infections in crops and manage parasitic infections in livestock.

Table 3: Agricultural Uses of this compound

ApplicationTypeExample Compound
FungicideCrop ProtectionCarbendazim
AnthelminticLivestock TreatmentAlbendazole

Material Science Applications

This compound plays a significant role in materials science, particularly in the development of functional materials such as sensors and fluorescence applications.

Chemosensing

This compound derivatives have been employed in chemosensing applications due to their ability to coordinate with metal ions, enhancing detection capabilities .

Crystal Engineering

They are also utilized in crystal engineering for developing new materials with tailored properties .

Case Study 1: Anticancer Development

A series of novel this compound derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that specific substitutions on the this compound ring significantly enhanced their potency against non-small cell lung cancer .

Case Study 2: Agricultural Efficacy

Research conducted on the use of this compound-based fungicides demonstrated a substantial reduction in fungal disease incidence in crops, leading to improved yields and quality .

Comparison with Similar Compounds

Structural and Functional Comparison with Other Heterocycles

Benzothiazole

  • Activity : Benzimidazoles generally exhibit lower antimicrobial activity compared to benzothiazoles. However, 2-phenyl-substituted benzimidazoles show exceptional anticancer activity (e.g., IC50 = 0.091 μM against cholinesterase in Alzheimer’s models) .
  • ADME Properties : Benzothiazoles have superior metabolic stability and solubility, while benzimidazoles often suffer from high plasma protein binding (PPB) and rapid clearance .
Property Benzimidazole Derivatives Benzothiazole Derivatives
Anticancer IC50 0.091–0.134 μM (e.g., 4f, 4g) 0.05–1.2 μM
Metabolic Stability Moderate to low High
Solubility Low to moderate Moderate to high

Imidazole and Purines

  • Structural Flexibility : The fused benzene ring in benzimidazoles enhances thermal stability and π-π stacking interactions, critical for DNA intercalation in anticancer drugs .

Comparison with Fungicides and Anthelmintics

This compound Fungicides vs. Non-Benzimidazole Fungicides

  • Mechanism : Benzimidazoles (e.g., carbendazim) inhibit β-tubulin polymerization in fungi , while strobilurins target mitochondrial complex III.
  • Resistance: Fungal resistance to benzimidazoles is widespread due to mutations in β-tubulin (e.g., E198A), whereas resistance to non-benzimidazoles like azoles is slower .
Fungicide Class Example Target Resistance Mechanism
Benzimidazoles Carbendazim β-tubulin β-tubulin mutations (E198A)
Azoles Fluconazole Lanosterol 14α-demethylase Overexpression of efflux pumps

Anthelmintic Activity

  • Substituent Impact : 5th-position substituents (e.g., methyl in parbendazole) enhance differentiation of leukemia cells, whereas scaffold compounds (e.g., carbendazim without substituents) show reduced efficacy .
  • Potency : Benzimidazoles (e.g., albendazole) exhibit broader anthelmintic spectra compared to macrocyclic lactones (e.g., ivermectin), which are nematode-specific .

Comparison with Established Therapeutic Agents

Antitubercular Activity

  • This compound vs. Isoniazid : 2,5-Disubstituted benzimidazoles (e.g., compound 11h) show MIC99 = 0.195 µM against Mycobacterium tuberculosis, outperforming isoniazid (MIC99 = 0.5 µM) .
Compound MIC99 (µM) Target
This compound 11h 0.195 FtsZ polymerization
Isoniazid 0.5 Mycolic acid synthesis

Proton-Pump Inhibitors

  • Rabeprazole vs. Non-Benzimidazole Inhibitors: this compound-based inhibitors (e.g., rabeprazole) covalently bind gastric H<sup>+</sup>/K<sup>+</sup>-ATPase, ensuring prolonged efficacy compared to reversible inhibitors like pantoprazole .

Key Research Findings and Contradictions

Chemical Clustering : Pesticide benzimidazoles cluster separately from therapeutic derivatives in chemical space, indicating divergent optimization pathways .

Resistance: this compound fungicides face rapid resistance compared to non-benzimidazoles, underscoring the need for hybrid molecules .

Biological Activity

Benzimidazole is a nitrogenous heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound and its derivatives, highlighting their pharmacological properties, structure-activity relationships (SAR), and recent research findings.

Overview of this compound

This compound consists of a fused benzene and imidazole ring, which contributes to its ability to interact with various biological targets. The structural versatility of this compound allows for the synthesis of numerous derivatives, each exhibiting distinct biological activities. These compounds have been investigated for their potential use in treating a wide array of diseases, including cancer, infections, and inflammatory conditions.

Pharmacological Properties

This compound derivatives demonstrate a broad spectrum of pharmacological activities:

  • Antimicrobial Activity : Many this compound derivatives exhibit antibacterial, antifungal, and antiviral properties. For instance, compounds derived from this compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Anticancer Activity : Several studies have reported the anticancer potential of this compound derivatives. For example, specific compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects .
  • Anti-inflammatory Effects : this compound derivatives also possess anti-inflammatory properties, making them suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the this compound ring can enhance or diminish their pharmacological effects. Below is a summary table showcasing selected this compound derivatives along with their corresponding biological activities:

CompoundModificationActivity TypeIC50/Other Metrics
1-OH at 2-positionAnticancer (MCF-7)IC50 = 3.1 µM
2-CH3 at N-positionAntimicrobial (E. faecalis)MIC = 8 µM
3-NO2 at 5-positionAntifungalMIC = 0.19 µM against M. tuberculosis
4-C=O at 4-positionAntiviralSignificant activity reported
5-C(CH3)3 at N-positionAntioxidantIC50 = 19.7 µmol L⁻¹

Case Studies and Research Findings

Recent research has further elucidated the biological activities of this compound derivatives:

  • Anticancer Studies : A study reported that certain this compound derivatives displayed potent anticancer activity against various cell lines, including MCF-7 and HCT116, with IC50 values ranging from 1.2 to 4.4 µM . These findings suggest that structural modifications can lead to enhanced selectivity and potency.
  • Antimicrobial Efficacy : In another investigation, this compound derivatives were tested against Plutella xylostella and Botrytis cinerea. Some compounds exhibited fungicidal activity comparable to established fungicides like thiabendazole . This highlights the potential agricultural applications of these compounds.
  • Neuroprotective Effects : Certain this compound derivatives have shown promise in neuroprotection during ischemic events by inhibiting specific enzymes involved in neuronal damage . This opens avenues for developing treatments for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the classical synthesis methods for benzimidazole derivatives, and what are their limitations?

The Phillips-Ladenburg reaction (condensation of 1,2-diaminobenzenes with carboxylic acids) and Weidenhagen reaction (using aldehydes/ketones) are classical methods . Key limitations include difficulty in introducing heterocycles at the 2-position of the this compound ring and moderate yields due to side reactions or purification challenges . For example, acidic conditions in the Phillips-Ladenburg method may lead to byproducts, requiring careful pH control during workup .

Q. How can low yields in this compound synthesis be troubleshooted?

Common issues include incomplete cyclization, improper pH adjustment, or losses during purification. To optimize yields:

  • Ensure precise stoichiometry and reflux conditions (e.g., 1.5 hours at 100°C for o-phenylenediamine and formic acid reactions) .
  • Adjust pH gradually to alkaline conditions (pH ~10–12) to precipitate products without overshooting, which can redissolve intermediates .
  • Use activated charcoal during recrystallization to remove colored impurities .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • UV-Vis spectroscopy : Quantifies purity and concentration in raw materials, validated for albendazole and mebendazole .
  • FT-IR/Raman : Identifies functional groups (e.g., nitro or methyl groups) and confirms structural integrity .
  • NMR : Resolves substituent positions (e.g., 1H-NMR for methyl groups at N1) .

Advanced Research Questions

Q. How can computational methods enhance this compound drug design?

  • DFT calculations : Predict electronic interactions (e.g., CO2 binding in this compound-linked polymers via Lewis acid-base interactions) .
  • Molecular docking : Identifies binding modes with targets (e.g., 5-HT6 receptor antagonists using homology models) .
  • QSAR models : Correlate structural descriptors (e.g., logP, HOMO/LUMO energies) with bioactivity, validated via leave-one-out cross-validation .

Q. What strategies improve pharmacological properties of 2-substituted benzimidazoles?

  • Heterocycle introduction : Use multicomponent reactions (e.g., base-promoted N-thiomethylation) to diversify the 2-position .
  • Steric optimization : Avoid overcrowding in coordination complexes (e.g., Cu(II) complexes with <0.4 Å displacement) to maintain stability .
  • Targeted modifications : Incorporate electron-withdrawing groups (e.g., nitro) to enhance antitumor activity via intercalation or enzyme inhibition .

Q. How do this compound derivatives modulate biological targets in cancer and inflammation?

  • Antitumor mechanisms : this compound hybrids inhibit topoisomerases, tubulin polymerization, or kinase pathways. Substituents like benzyl or sulfonamide groups enhance DNA binding .
  • Anti-inflammatory activity : Derivatives (e.g., ORT-83) suppress pro-inflammatory cytokines (IL-6, TNF-α) in A549 cells, validated via qRT-PCR and Kolmogorov-Smirnov statistical analysis .

Q. What advanced statistical methods analyze this compound retention or bioactivity data?

  • QSRR models : Use principal component analysis (PCA) and multiple linear regression (MLR) to correlate molecular descriptors (e.g., polar surface area) with chromatographic retention .
  • Hierarchical clustering : Groups derivatives by bioactivity profiles (e.g., antimicrobial vs. anticancer) for SAR insights .

Q. Methodological Best Practices

  • Synthesis : Prefer microwave-assisted or solvent-free conditions for faster cyclization and reduced byproducts .
  • Characterization : Combine spectroscopic data (e.g., FT-IR + NMR) with computational validation (e.g., vibrational energy distribution analysis) .
  • Biological assays : Use gene expression arrays (e.g., Qiagen RT2 Profiler) and stringent statistical tests (e.g., Dunn’s multiple comparison) to validate mechanisms .

Properties

IUPAC Name

1H-benzimidazole
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InChI

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)
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InChI Key

HYZJCKYKOHLVJF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC=N2
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Molecular Formula

C7H6N2
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Related CAS

26985-65-9
Record name 1H-Benzimidazole, homopolymer
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DSSTOX Substance ID

DTXSID8024573
Record name Benzimidazole
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Molecular Weight

118.14 g/mol
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Physical Description

Benzimidazole appears as white tabular crystals. (NTP, 1992), Solid; Soluble in hot water; [Merck Index] Slightly water solubility = 2 g/L at 20 deg C; [ChemIDplus] Off-white or tan powder; [MSDSonline]
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Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), >360 °C
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Solubility

>17.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 63 °F (NTP, 1992), Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. One gram dissolves in 2 g boiling xylene. Soluble in aqueous solutions of acids and strong alkalis., In water, 2.01X10+3 mg/l @ 30 °C
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Description Aqueous solubility in buffer at pH 7.4
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Vapor Pressure

0.0000764 [mmHg]
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Mechanism of Action

Benzimidazole prevent tubulin polymerization or spindle movement and their administration can result in aneuploidy.
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Color/Form

RHOMBIC, BIPYRAMIDAL PLATES IN WATER, Tabular crystals, Othrorombic and monoclinic modifications

CAS No.

51-17-2
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Melting Point

338 to 342 °F (NTP, 1992), 170.5 °C
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZIMIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

2-Chlorobenzimidazole is reacted with 2-bromoacetyl-4-ethylthio-3-methylpyridine in the presence of K2CO3 to give 2-chloro-1-[2-[4-ethylthio-3-methylpyridyl])-2-oxoethyl]benzimidazole. This is reacted with thiourea and treated with NH4OH to give 2-mercapto-1-(2-(2-(4-ethylthio-3-methylpyridyl))-2-oxoethyl)benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromoacetyl-4-ethylthio-3-methylpyridine
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The 2-(4-aminophenyl)benzoxazole, benzothiazole, or benzimidazole was prepared by condensation of the appropriate aniline derivative with p-amino benzoic acid using polyphosphoric acid. The product was converted to the corresponding isothiocyanate with thiophosgene and subsequently condensed with cyanoacetamide to form the thiocarbamoyl cyanoacetamide. Treatment with bromine afforded the cyano hydroxy thiazole, which was converted to carboxamidine by treatment with the appropriate amide, as shown above.
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 2-aminoacetonitrile bisulfate (2.9 g, 0.013 mmol) in dichloromethane (50 mL) was added benzophenone (3.48 mL, 0.0208 mmol) followed by DIEA (4.53 mL, 0.026 mmol). After stirring 18 h, the dichloromethane solution was washed with water (50 mL), dried over sodium sulfate, filtered, and the filtrate concentrated under reduced pressure. The residue was purified on a flash silica gel column (hexanes:EtOAc, 1:1) to give 3 (2.40 g, 82%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.48 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.53 mL
Type
reactant
Reaction Step Two
Name
Yield
82%

Synthesis routes and methods IV

Procedure details

To a 0° C. crude solution of compound 2 (4.1 g, 15.34 mmol) and triethylamine (6.4 mL, 46.02 mmol) in dicholoromethane (200 mL) was added pentafluorophenyl trifluoroacetate (6.35 mL, 36.82 mmol) via syringe over 3 min. After another 5 min, the ice bath was removed and the reaction mixture stirred while warming to room temperature for another 2 hours. The reaction mixture was concentrated in vacuo, and the resulting residue purified by flash chromatography (silica gel, hexanes/ethyl acetate=1:0, 50:1) to give compound 3 (3.5 g, 50% yield).
Name
compound 2
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
6.35 mL
Type
reactant
Reaction Step One
Yield
50%

Synthesis routes and methods V

Procedure details

To a room temperature solution of intermediate 2 in anhydrous dioxane (200 mL) were added triethylamine (6 mL, 40 mmol) and tert-butyldimethylsilyltrifluoro methanesulfonate (8.6 g, 32 mmol). The resulting solution was then stirred overnight and quenched with saturated aqueous sodium bicarbonate solution. It was extracted with dichloromethane (3×100 mL), and the combined organic layers were dried over sodium sulfate and concentrate in vacuo. The residue was purified by flash chromatography (silica gel, hexane/ethyl acetate) to provide intermediate 3 (9.2 g, 72% overall), which was characterized by LC/MS (LRMS (M+H+) m/z: 458.16).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
tert-butyldimethylsilyltrifluoro methanesulfonate
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Benzimidazole
Benzimidazole
Benzimidazole

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